molecular formula C16H16Cl2N2O2 B4285547 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2-methoxyphenyl)urea

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2-methoxyphenyl)urea

Cat. No.: B4285547
M. Wt: 339.2 g/mol
InChI Key: ARZYXWYYYFUJKM-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2-methoxyphenyl)urea is an organic compound characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to a urea backbone

Mechanism of Action

Target of Action

The primary targets of N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2-methoxyphenyl)urea are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . Therefore, it is plausible that this compound may also interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight suggests that it may have suitable properties for oral bioavailability.

Result of Action

Based on the known activities of indole derivatives , it is possible that this compound could have a range of effects at the molecular and cellular level, potentially influencing processes such as inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2-methoxyphenyl)urea typically involves the reaction of 2,4-dichloroacetophenone with 2-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a urea derivative to yield the final product. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2-methoxyphenyl)urea: Characterized by the presence of dichlorophenyl and methoxyphenyl groups.

    N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2-hydroxyphenyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

    N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2-chlorophenyl)urea: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2-methoxyphenyl)urea is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)ethyl]-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-10(12-8-7-11(17)9-13(12)18)19-16(21)20-14-5-3-4-6-15(14)22-2/h3-10H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZYXWYYYFUJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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